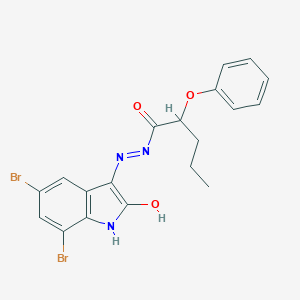
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine (CTP) is a chemical compound that belongs to the benzothiazepine family. It has been studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties. In
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular diseases, and cancer research. In neuroscience, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension and angina. In cancer research, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit the growth of cancer cells and may be useful in the development of anticancer drugs.
Mécanisme D'action
The exact mechanism of action of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, as well as protect neurons from oxidative stress and inflammation. In cardiovascular diseases, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit calcium influx into smooth muscle cells, leading to vasodilation and decreased blood pressure. In cancer research, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to have a variety of biochemical and physiological effects in the body. In neuroscience, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to improve cognitive function and memory, as well as protect neurons from oxidative stress and inflammation. In cardiovascular diseases, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to decrease blood pressure and improve blood flow to the heart. In cancer research, 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments is its unique chemical structure, which allows it to interact with multiple targets in the body. This makes it a potentially useful compound for studying complex biological processes. However, one limitation of using 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine. In neuroscience, further studies are needed to elucidate the exact mechanisms by which 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine exerts its neuroprotective effects and to explore its potential therapeutic applications in neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the optimal dosing and administration of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine and to explore its potential as a treatment for hypertension and angina. In cancer research, further studies are needed to explore the potential of 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine as a chemotherapeutic agent and to develop more effective and targeted anticancer drugs based on its chemical structure.
Méthodes De Synthèse
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of sulfuric acid and acetic anhydride. This reaction produces the intermediate 4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-epoxy-1,5-benzothiazepine, which can be further reduced to 4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine using sodium borohydride.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3S/c1-27-20-12-16(13-21(28-2)24(20)29-3)23-14-19(15-8-10-17(25)11-9-15)26-18-6-4-5-7-22(18)30-23/h4-13,23H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBIQZAKQKLJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=NC3=CC=CC=C3S2)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(4-methoxyphenyl)-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382991.png)
![2-{4-nitrobenzylidene}-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382992.png)
![2-(3-fluorobenzylidene)-5-phenyl-8,9-dihydro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,6(2H,7H)-dione](/img/structure/B382993.png)
![Methyl 5-{4-nitrophenyl}-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B382995.png)
![5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B382996.png)
![2-Bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B383002.png)
![N-{3-[2-(4-fluorobenzylidene)hydrazino]-3-oxopropyl}-4-nitrobenzamide](/img/structure/B383003.png)
![2-chloro-N-[6-(2-{2-nitrobenzylidene}hydrazino)-6-oxohexyl]benzamide](/img/structure/B383004.png)
![N'-[4-(dimethylamino)benzylidene]-2-(4-methoxyphenoxy)pentanohydrazide](/img/structure/B383007.png)
![3-allyl-5-(5-methyl-2-furyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383010.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(4-chloro-2-methylphenoxy)propanohydrazide](/img/structure/B383012.png)
![4-(2-Methoxyphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B383014.png)
